molecular formula C12H24O5 B14405841 Ethyl 5,5-diethoxy-2-methoxypentanoate CAS No. 89709-89-7

Ethyl 5,5-diethoxy-2-methoxypentanoate

Cat. No.: B14405841
CAS No.: 89709-89-7
M. Wt: 248.32 g/mol
InChI Key: LSLGKJYNYSVRRX-UHFFFAOYSA-N
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Description

Ethyl 5,5-diethoxy-2-methoxypentanoate is an organic compound with the molecular formula C11H22O5. It is an ester, characterized by the presence of an ethoxy group and a methoxy group attached to a pentanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5-diethoxy-2-methoxypentanoate can be synthesized through several methods. One common approach involves the esterification of 5,5-diethoxy-2-methoxypentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-diethoxy-2-methoxypentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or methanol (CH3OH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5,5-diethoxy-2-methoxypentanoic acid, while reduction could produce 5,5-diethoxy-2-methoxypentanol.

Scientific Research Applications

Ethyl 5,5-diethoxy-2-methoxypentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound can be used in studies involving ester hydrolysis and enzyme activity.

    Medicine: Research into its potential pharmacological properties is ongoing, with interest in its effects on metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5,5-diethoxy-2-methoxypentanoate involves its interaction with various molecular targets. In biological systems, it may undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in metabolic pathways. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic processes.

Comparison with Similar Compounds

Ethyl 5,5-diethoxy-2-methoxypentanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its additional ethoxy and methoxy groups, which confer different reactivity and physical properties.

List of Similar Compounds

    Ethyl acetate: Commonly used as a solvent in laboratories and industry.

    Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

    Ethyl propionate: Used in the production of perfumes and as a solvent.

Properties

CAS No.

89709-89-7

Molecular Formula

C12H24O5

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 5,5-diethoxy-2-methoxypentanoate

InChI

InChI=1S/C12H24O5/c1-5-15-11(16-6-2)9-8-10(14-4)12(13)17-7-3/h10-11H,5-9H2,1-4H3

InChI Key

LSLGKJYNYSVRRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCC(C(=O)OCC)OC)OCC

Origin of Product

United States

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